physicochemical properties of 2-chloro-5-ethynylaniline
physicochemical properties of 2-chloro-5-ethynylaniline
Physicochemical Profiling & Synthetic Utility of 2-Chloro-5-ethynylaniline
Executive Summary
2-Chloro-5-ethynylaniline (CAS: 1849263-17-7) represents a high-value molecular scaffold in medicinal chemistry, particularly within the kinase inhibitor development pipeline. Structurally, it combines a lipophilic, electron-withdrawing chlorine atom with a reactive terminal alkyne and a primary amine. This trifunctional nature makes it a versatile "linchpin" intermediate: the amine serves as a nucleophile for amide/urea formation, while the alkyne acts as a bioorthogonal handle for "Click" chemistry or a precursor for heterocycle synthesis (e.g., indoles, quinazolines).
This technical guide synthesizes the physicochemical profile, synthetic methodology, and handling protocols for this compound, designed for researchers optimizing lead compounds in oncology and immunology.
Physicochemical Properties
The physicochemical profile of 2-chloro-5-ethynylaniline is dominated by the interplay between the polar amine and the lipophilic chloro-alkyne motif. Understanding these properties is critical for formulation and assay development.
Table 1: Key Physicochemical Specifications
| Property | Value / Description | Source/Note |
| CAS Number | 1849263-17-7 | [1] |
| Molecular Formula | C₈H₆ClN | — |
| Molecular Weight | 151.59 g/mol | — |
| Physical State | Solid (Powder) | [2] |
| Color | Off-white to pale brown | Oxidation sensitive |
| Predicted LogP | 2.4 ± 0.3 | Calculated (XLogP3) [3] |
| pKa (Conjugate Acid) | ~2.5 – 3.0 (Predicted) | Reduced basicity due to Cl/Ethynyl EWG effects |
| Solubility | DMSO (>50 mg/mL), Methanol, DCM | Low aqueous solubility |
| Storage Conditions | 2–8°C, Inert Atmosphere (N₂/Ar) | Light & Air Sensitive |
| Collision Cross Section | 130.9 Ų ([M+H]⁺) | Predicted (CCSbase) [4] |
Expert Insight: The presence of the ortho-chloro group and the meta-ethynyl group (relative to the amine) significantly reduces the basicity of the aniline nitrogen compared to unsubstituted aniline (pKa ~4.6). This means coupling reactions (e.g., amide bond formation) may require stronger bases or more activated electrophiles (acid chlorides vs. esters).
Synthetic Methodology: The Sonogashira Protocol
The most robust route to 2-chloro-5-ethynylaniline utilizes a Sonogashira cross-coupling strategy starting from 2-chloro-5-iodoaniline. Direct alkynylation is preferred over nitration routes due to regioselectivity control.
Mechanism & Workflow
The synthesis involves a Pd/Cu-catalyzed coupling of trimethylsilylacetylene (TMSA) followed by desilylation. The use of TMSA prevents homocoupling of the alkyne (Glaser coupling) and allows for purification of the intermediate.
Figure 1: Stepwise synthesis of 2-chloro-5-ethynylaniline via Sonogashira coupling and deprotection.
Detailed Experimental Protocol
Step 1: Sonogashira Coupling
-
Setup: Charge a flame-dried Schlenk flask with 2-chloro-5-iodoaniline (1.0 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.02 eq). Evacuate and backfill with Argon (3x).
-
Solvent: Add anhydrous THF (0.2 M concentration) and degassed Triethylamine (3.0 eq).
-
Addition: Add Trimethylsilylacetylene (1.2 eq) dropwise via syringe.
-
Reaction: Stir at 50–60°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 8:1). The iodide is highly reactive; prolonged heating may cause catalyst deactivation.
-
Workup: Filter through a Celite pad to remove Pd/Cu residues. Concentrate the filtrate and purify via flash chromatography (Silica, 0-10% EtOAc in Hexanes) to obtain the TMS-protected aniline.
Step 2: Desilylation
-
Dissolution: Dissolve the TMS-intermediate in MeOH (0.1 M).
-
Cleavage: Add K₂CO₃ (1.5 eq) and stir at Room Temperature for 30–60 minutes.
-
Purification: Dilute with water, extract with DCM (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate. Recrystallize from Hexane/Et₂O if necessary to remove trace silanols.
Reactivity & Applications in Drug Discovery
The utility of 2-chloro-5-ethynylaniline lies in its orthogonality. It allows for the independent modification of the amine and the alkyne.
A. Kinase Inhibitor Scaffolds (Quinazolines)
This compound is a bioisostere for 3-ethynylaniline (used in Erlotinib). The addition of the 2-chloro substituent alters the dihedral angle of the aniline ring when bound in the kinase hinge region, potentially improving selectivity for specific mutants (e.g., EGFR T790M).
B. Click Chemistry (CuAAC)
The terminal alkyne is a prime candidate for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
-
Application: Generating triazole-linked libraries for Fragment-Based Drug Discovery (FBDD).
-
Conditions: React with R-N₃ using CuSO₄/Sodium Ascorbate in tBuOH/H₂O.
C. Indole Synthesis (Larock)
The ortho-chloro position relative to the amine is not ideal for direct Larock indole synthesis (which requires an ortho-iodo or bromo group). However, the alkyne itself can participate in cyclizations if an adjacent halide is introduced or via gold-catalyzed hydroamination.
Figure 2: Divergent synthetic pathways utilizing the amine and alkyne functionalities.
Safety & Handling Protocols
-
Stability Warning: Terminal acetylenes can polymerize or decompose if exposed to light and heat for prolonged periods. The presence of the amine makes the compound prone to oxidation (browning) upon air exposure.
-
Storage: Store strictly at 2–8°C under an inert atmosphere (Argon/Nitrogen).
-
Toxicity: Like most halogenated anilines, this compound should be treated as potentially toxic by inhalation and ingestion. It may induce methemoglobinemia.
-
Waste: Segregate as halogenated organic waste. Avoid mixing with strong oxidizers or heavy metal salts (other than Cu catalysts) to prevent acetylide detonation risks.
References
-
Sigma-Aldrich. (2024). 2-Chloro-5-ethynylaniline Product Specification (CAS 1849263-17-7).[1][2] Link
-
Reagentia. (2024). Chemical Catalog: 2-Chloro-5-ethynylaniline Physical Data. Link
-
PubChem. (2024). Compound Summary: 2-Chloro-5-ethynylaniline (Predicted Properties). National Library of Medicine. Link
-
CCSbase. (2024). Predicted Collision Cross Section Values for C8H6ClN. University of Luxembourg.[3] Link
-
Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry. Link
